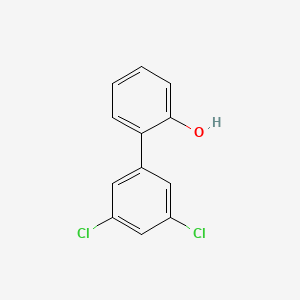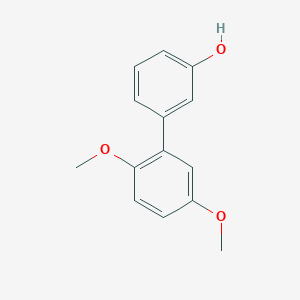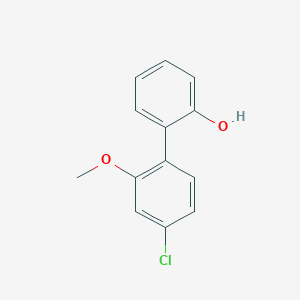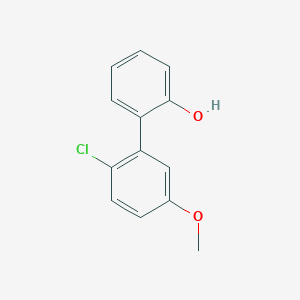
2-(3,5-Dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)phenol, 95% (2,3,5-DCPP) is a synthetic phenolic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 78-80°C. 2,3,5-DCPP is used as a reagent for the synthesis of various compounds, as a catalyst for various reactions, and as an inhibitor of various enzymes. It is also used as a corrosion inhibitor in various industrial processes.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorophenyl)phenol, 95% has numerous scientific applications. It is used as a reagent for the synthesis of various compounds, as a catalyst for various reactions, and as an inhibitor of various enzymes. It is also used as an inhibitor of corrosion in various industrial processes. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% is used in the study of biochemical and physiological processes. It has been used to study the effects of oxidative stress, as well as the effects of various environmental pollutants on the human body.
Mecanismo De Acción
2-(3,5-Dichlorophenyl)phenol, 95% is a phenolic compound that acts as an inhibitor of various enzymes. It binds to the active site of the enzyme, thus preventing the enzyme from catalyzing its substrate. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% is an antioxidant, which means it can scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
2-(3,5-Dichlorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% has been found to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-Dichlorophenyl)phenol, 95% is a useful reagent for various laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. However, it is important to note that 2-(3,5-Dichlorophenyl)phenol, 95% is toxic and should be handled with care. Additionally, it is important to note that 2-(3,5-Dichlorophenyl)phenol, 95% is an inhibitor of various enzymes, and thus its use should be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3,5-Dichlorophenyl)phenol, 95%. These include further investigations into the biochemical and physiological effects of 2-(3,5-Dichlorophenyl)phenol, 95%, as well as the development of new methods for synthesizing 2-(3,5-Dichlorophenyl)phenol, 95%. Additionally, further research could be conducted into the use of 2-(3,5-Dichlorophenyl)phenol, 95% as a corrosion inhibitor in industrial processes. Finally, further research could be conducted into the development of more efficient and cost-effective methods for synthesizing 2-(3,5-Dichlorophenyl)phenol, 95%.
Métodos De Síntesis
2-(3,5-Dichlorophenyl)phenol, 95% is synthesized from the reaction of 3,5-dichlorophenol and formaldehyde in the presence of sulfuric acid. The reaction proceeds in two steps. In the first step, 3,5-dichlorophenol is reacted with formaldehyde to form a hydroxymethylated product. In the second step, the hydroxymethylated product is reacted with sulfuric acid to form 2-(3,5-Dichlorophenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYNEXNCBMAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683567 |
Source


|
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275367-22-1 |
Source


|
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)





![4-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370400.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)
